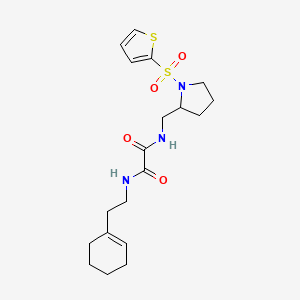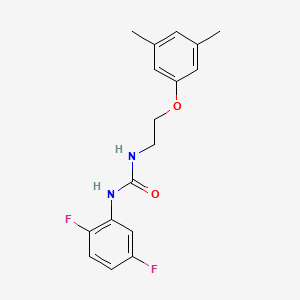
5-(3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one, also known as RDEA119 or daprodustat, is a novel compound that has gained immense attention from the scientific community due to its potential application in various fields. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors . A relaxed potential energy scan was performed considering the important dihedrals, and low-energy conformers were selected from the resultant potential energy scan (PES) followed by geometry optimization and removal of duplicates .Molecular Structure Analysis
The molecular formula of this compound is C13H16N4O3 and it has a molecular weight of 276.296. The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in this compound is a versatile scaffold. It is noteworthy that the boronic acids and the pinacolate esters having electron-donating moieties provided good yields while the electron-withdrawing moieties provided lower yields .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
- Pyrrolotriazepine Derivatives : Pyrrole derivatives, including those with carbonyl groups at the C-2 position, have been converted to N-propargyl pyrroles and then to pyrrolotriazepine derivatives. These compounds show promise in various applications due to their unique structures (Menges et al., 2013).
- Pyrrolopyrazinone Derivatives : Rapid synthesis of pyrrolopyrazinone derivatives has been achieved, showcasing the importance of such compounds in developing new chemical entities (Pardo et al., 2010).
2. Antimicrobial and Antitumor Activities
- Pyrazolo[3,4-b]pyridines : Compounds like pyrazolo[3,4-b]pyridines have been synthesized and tested for their antibacterial and antitumor activities, demonstrating significant potential in the medical field (El‐Borai et al., 2012).
3. Crystal Engineering and Supramolecular Synthons
- Supramolecular Synthons in Pyrazinecarboxylic Acids : The crystal structures of pyrazinic acid and its isomers have been analyzed, revealing insights into their potential in crystal engineering and the formation of supramolecular synthons (Vishweshwar et al., 2002).
4. Biomedical Applications
- 1H-Pyrazolo[3,4-b]pyridines : These compounds, including more than 300,000 described entities, have been analyzed for their synthetic methods and biomedical applications, demonstrating their versatility in drug design and other medical applications (Donaire-Arias et al., 2022).
5. Molecular Docking and In Vitro Screening
- Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Derivatives : The synthesis and screening of these derivatives have been undertaken, including molecular docking screenings and antimicrobial, antioxidant activity evaluations (Flefel et al., 2018).
Propiedades
IUPAC Name |
5-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-11-2-1-10(16-11)13(19)17-6-3-9(8-17)20-12-7-14-4-5-15-12/h4-5,7,9-10H,1-3,6,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYXNKGGHBMUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

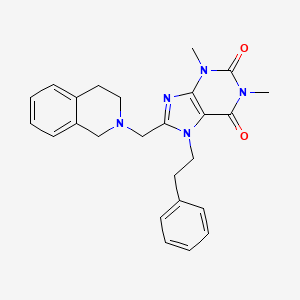
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2757391.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2757393.png)
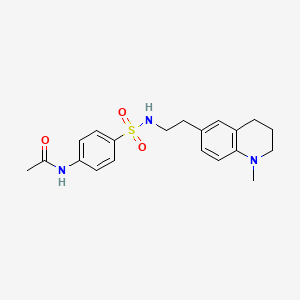
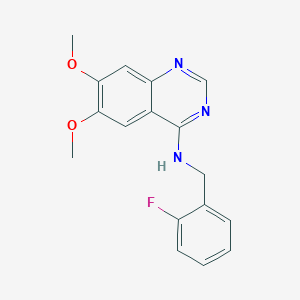

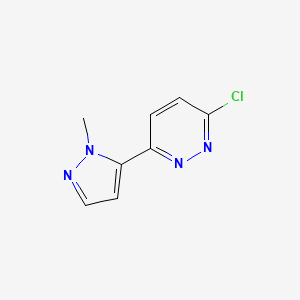
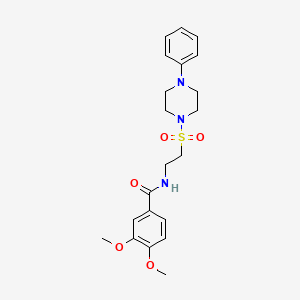
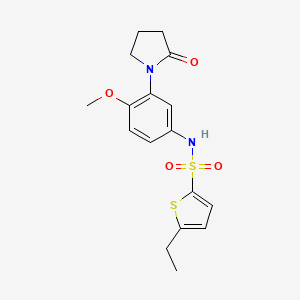
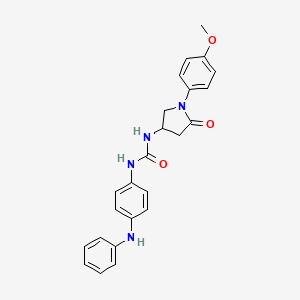
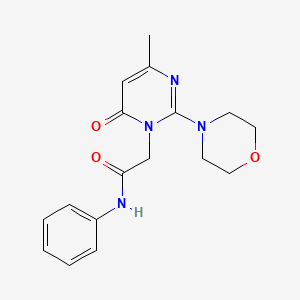
![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)
